REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:18])[CH:4]([C:9](=[O:17])[C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][CH:11]=1)/[C:5](=[N:7]/C)/[CH3:6].Cl.NO>C(O)(=O)C>[CH3:1][O:2][C:3]([C:4]1[C:5]([CH3:6])=[N:7][O:17][C:9]=1[C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][CH:11]=1)=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
23.81 g
|
Type
|
reactant
|
Smiles
|
COC(C(/C(/C)=N/C)C(C1=CC=C(C=C1)Br)=O)=O
|
Name
|
|
Quantity
|
5.32 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to dryness
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Type
|
CONCENTRATION
|
Details
|
concentrated twice from toluene (200 mL)
|
Type
|
CUSTOM
|
Details
|
to remove residual acetic acid
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc and H2O
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed twice with H2O
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were back-extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers were concentrated
|
Type
|
FILTRATION
|
Details
|
The crude material was filtered through a plug of silica gel
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C(=NOC1C1=CC=C(C=C1)Br)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |